N-(2-Aminophenyl)-2-methylpropanamide
Description
Amides are defined by a carbonyl group bonded to a nitrogen atom and are fundamental functional groups in chemistry and biology, most notably forming the peptide bonds that link amino acids into proteins. fiveable.melibretexts.org The phenylamide structure, specifically, offers a rigid scaffold that can be precisely decorated with other chemical groups. The introduction of substituents onto the phenyl ring, such as the amino group in N-(2-Aminophenyl)-2-methylpropanamide, creates bifunctional or polyfunctional molecules with significant potential for further chemical transformations.
The chemical architecture of this compound is built upon two key structural motifs: the aminophenyl scaffold and the isopropylamide scaffold.
The aminophenyl scaffold , particularly the ortho-substituted pattern (benzene-1,2-diamine or o-phenylenediamine), is a highly prized building block in synthetic organic chemistry. wikipedia.org The proximity of the two amino groups provides a reactive center for condensation reactions with a variety of electrophiles, such as aldehydes, ketones, and carboxylic acids. wikipedia.orgtandfonline.com This reactivity is extensively exploited for the synthesis of nitrogen-containing heterocyclic compounds, including benzimidazoles, quinoxalines, and benzodiazepines, which are core structures in many pharmaceuticals. bohrium.comresearchgate.net Furthermore, the o-phenylenediamine (B120857) moiety can act as a bidentate ligand in coordination chemistry, forming stable complexes with various metal ions. wikipedia.org Its derivatives are also investigated for their fluorescent properties and applications in chemical sensors and light-emitting materials. nih.gov
The isopropylamide scaffold refers to the 2-methylpropanamide portion of the molecule. The amide group itself is a robust functional group known for its planarity and ability to participate in hydrogen bonding, a critical feature in molecular recognition and the structure of polymers like polyamides. numberanalytics.comwikipedia.org The isopropyl group—(CH₃)₂CH—is a small, branched alkyl substituent that adds steric bulk and increases the lipophilicity (fat-solubility) of a molecule. In medicinal chemistry, the incorporation of isopropyl groups can enhance a compound's binding affinity to biological targets and improve its pharmacokinetic profile. Isopropylamine, a related compound, is a known intermediate in the manufacturing of pharmaceuticals and agrochemicals. wikipedia.orgnih.gov
While extensive research dedicated solely to this compound is not widespread, its significance can be inferred from its structure as a versatile synthetic intermediate.
In organic synthesis , the compound is a valuable bifunctional precursor. The primary aromatic amine (-NH₂) is a potent nucleophile and can readily undergo reactions such as acylation, alkylation, and diazotization. The ortho relationship between the amino group and the amide linker is particularly significant, creating a template for intramolecular cyclization reactions to form medium-sized rings, such as seven-membered diazepines. bohrium.com The amide bond, while generally stable, can be cleaved under specific conditions, allowing for the transformation of the amide into other functional groups. acs.org This combination of a reactive primary amine and a stable, hydrogen-bonding amide group makes it a useful building block for constructing more complex molecules. For instance, related N-(2-aminophenyl)benzamides have been used as platforms for synthesizing secondary amides and carbonylated N-heterocycles. rsc.org
In materials science , the potential of this compound lies in its capacity to act as a monomer for the synthesis of novel polymers. The primary amine can serve as a reactive site for polymerization, potentially leading to the formation of polyamides or polyimines with unique properties. The inherent ability of both the amide and amine groups to form strong hydrogen bonds could impart self-assembling characteristics and high thermal stability to the resulting materials, a principle that underlies the strength of commercial polyamides like Kevlar. libretexts.org Furthermore, the fluorescent nature of the aminophenyl core suggests that polymers derived from this monomer could have applications in optoelectronics as organic light-emitting materials. nih.gov
| Property | Value |
|---|---|
| CAS Number | 255735-87-6 |
| Molecular Formula | C₁₀H₁₄N₂O |
| Molecular Weight | 178.23 g/mol |
| Melting Point | 158-160 °C chemicalbook.com |
| Boiling Point (Predicted) | 367.6 ± 25.0 °C chemicalbook.com |
The current research landscape for this compound itself is limited, with the compound primarily appearing in chemical supplier catalogs and databases. chemicalbook.com However, extensive research on related N-(2-aminophenyl)amide derivatives provides a clear roadmap for future investigations. tcichemicals.comgoogle.com
Future research directions are likely to focus on harnessing the compound's potential in several key areas:
Novel Synthesis: Developing more efficient, scalable, and environmentally friendly synthetic routes to access this compound and its derivatives.
Medicinal Chemistry: Employing the compound as a foundational scaffold for creating libraries of new molecules. Inspired by the biological activity of other N-(2-aminophenyl)amides, these new derivatives could be screened for activity as inhibitors of enzymes like histone deacetylases (HDACs) or protein kinases, which are important targets in cancer therapy. tcichemicals.comgoogle.com
Polymer Chemistry: Systematically investigating its use as a monomer. Research could explore the synthesis of novel polyamides, polyimides, or other polymers and characterize their thermal, mechanical, and optical properties for potential applications in high-performance materials or electronics.
Coordination Chemistry: Exploring its utility as a ligand for the synthesis of new metal-organic frameworks (MOFs) or coordination polymers. The specific geometry and electronic properties of the resulting complexes could lead to applications in catalysis, gas storage, or chemical sensing.
| Isomer Name | Structure | CAS Number |
|---|---|---|
| This compound (ortho) | Amine and amide substituent at positions 1 and 2 | 255735-87-6 chemicalbook.com |
| N-(3-Aminophenyl)-2-methylpropanamide (meta) | Amine and amide substituent at positions 1 and 3 | 213831-00-6 |
| N-(4-Aminophenyl)-2-methylpropanamide (para) | Amine and amide substituent at positions 1 and 4 | 441053-25-4 ontosight.aijk-sci.com |
Structure
3D Structure
Properties
IUPAC Name |
N-(2-aminophenyl)-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-7(2)10(13)12-9-6-4-3-5-8(9)11/h3-7H,11H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUOFXLAKEWCXII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40588231 | |
| Record name | N-(2-Aminophenyl)-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40588231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
255735-87-6 | |
| Record name | N-(2-Aminophenyl)-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40588231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Mechanisms
Established Synthetic Pathways for N-(2-Aminophenyl)-2-methylpropanamide Derivatives
The construction of this compound derivatives can be achieved through several established synthetic routes. These methodologies primarily focus on the formation of the crucial amide bond and the introduction or modification of the aminophenyl moiety.
Amidation Reactions and Variants
Amidation reactions represent the most direct and widely practiced method for the synthesis of N-aryl amides. nih.govacs.org The conventional approach involves the coupling of an amine with a carboxylic acid or its activated derivative, such as an acyl chloride or anhydride. acs.org In the context of this compound, this would typically involve the reaction of 1,2-phenylenediamine with isobutyryl chloride or a related isobutyrylating agent.
Recent advancements have focused on developing more sustainable and efficient amidation protocols. For instance, methods for the direct synthesis of N-aryl amides from nitroarenes and acyl halides have been developed, offering an alternative to starting from the corresponding anilines. rsc.orgresearchgate.net This can be particularly advantageous as nitro compounds are often readily available industrial chemicals. rsc.org One such method utilizes iron dust as a cheap and safe reducing agent in water, presenting a green synthetic route. rsc.org
Another innovative approach is the Umpolung Amide Synthesis (UmAS), which allows for the formation of N-aryl amides from α-fluoronitroalkanes and N-aryl hydroxylamines using a simple Brønsted base as a promoter. nih.govacs.org This method is notable for avoiding the epimerization-prone electrophilic acyl donors often used in conventional amide synthesis. nih.govacs.org
The table below summarizes various amidation strategies applicable to the synthesis of N-aryl amides.
| Starting Materials | Reagents and Conditions | Product | Key Features |
| Nitroarenes and acyl chlorides | Fe dust, water, 60 °C | N-aryl amides | Green synthesis, readily available starting materials. rsc.org |
| Carboxylic acids and anilines | High temperatures (>160 °C) or coupling agents | N-aryl amides | Direct condensation, though harsh conditions may be required without a catalyst. mdpi.com |
| α-fluoronitroalkanes and N-aryl hydroxylamines | Brønsted base, Toluene | N-aryl amides | Umpolung Amide Synthesis (UmAS), avoids epimerization. nih.govacs.org |
| Esters and amines | Plasma flow chemistry or mechanochemical methods | N-aryl amides | Solvent-free conditions, applicable to a wide range of substrates. mdpi.com |
| N-(2-aminophenyl)benzamides and phenyl isocyanate | Sequential nucleophilic/intramolecular addition, transamidation | Secondary amides | One-pot, two-step reaction with atom economy. rsc.org |
Nucleophilic Substitution Approaches to Related Anilides
Nucleophilic aromatic substitution (SNAr) provides another viable pathway to anilide derivatives, particularly for substrates bearing electron-withdrawing groups. sci-hub.se In this approach, a leaving group on an aromatic ring is displaced by an amine nucleophile. For the synthesis of precursors to this compound, this could involve the reaction of a suitably substituted fluorobenzene (B45895) with an amine in a solvent like dimethyl sulfoxide (B87167) (DMSO). sci-hub.se
Kinetic studies on the nucleophilic substitution reactions of anilino thioethers with anilines in methanol (B129727) have shown that these reactions can proceed via a direct displacement (SN2) mechanism. rsc.orgresearchgate.net Such studies provide fundamental insights into the factors governing the formation of C-N bonds in these systems. rsc.orgresearchgate.net
Reductive Transformations in the Synthesis of Related Compounds
Reductive transformations are crucial for synthesizing the aminophenyl moiety of the target compound, often starting from a corresponding nitro-substituted precursor. A common and effective method is the catalytic hydrogenation of a nitro group to an amine. google.com For example, N-(2'-nitrophenyl)benzamide derivatives can be hydrogenated using palladium on charcoal (Pd/C) to yield the desired N-(2'-aminophenyl)-benzamide derivatives. google.com
Reductive amination is another powerful tool, which involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent. wikipedia.org This one-pot reaction forms an imine intermediate that is subsequently reduced to an amine. rsc.org This method is widely used for the mono-alkylation of amines and anilines and is valued for its efficiency and often mild reaction conditions. wikipedia.orgbohrium.com Various reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (STAB-H) being a common choice for its selectivity. acs.org The use of H-cube technology for reductive amination allows for the in situ formation and reduction of the imine, avoiding the handling of hazardous reducing agents and simplifying work-up procedures. rsc.orgbohrium.com
The following table outlines different reductive amination conditions.
| Carbonyl Compound | Amine | Reducing Agent/Catalyst | Conditions | Product |
| Aldehydes | Aniline (B41778) derivatives | H-Cube Pro™ flow reactor with 10% Pd/C cartridge | High pressure H₂, high temperatures | N-monosubstituted anilines rsc.orgbohrium.com |
| Aldehydes | Electron-deficient anilines | Sodium triacetoxyborohydride (STAB-H) and TFA | Room temperature | Substituted amines acs.org |
| Aldehydes and ketones | Various amines | Iridium complexes with formic acid | Aqueous solution | Functionalized amines researchgate.net |
| Aldehydes | Aniline | Aquivion-Fe, NaBH₄ | CPME, 40 °C, then MeOH, room temperature | Secondary amines researchgate.net |
Functionalization Reactions of Amide and Amine Moieties
The amide and amine groups in this compound and its derivatives offer sites for further functionalization, allowing for the synthesis of a diverse range of analogues. Photoinduced radical cascade strategies have been developed for the selective functionalization of C(sp³)-H bonds at positions distal to amide and amine functionalities. nih.govmanchester.ac.uk This can be achieved through the generation of electrophilic amidyl radicals, which then undergo a 1,5-hydrogen atom transfer (1,5-HAT) to enable remote fluorination, chlorination, and other modifications. nih.govmanchester.ac.uk
The aminophenyl group itself can direct further reactions. For instance, 2-(2′-Aminophenyl)benzothiazole, a related structural motif, exhibits chemical properties characteristic of aromatic amines and can be functionalized at the amino group or the aromatic ring. mdpi.comnih.gov The use of removable directing groups, such as 2-aminophenyl-1H-pyrazole, can facilitate copper-mediated aerobic oxidative C(sp²)-H bond amidation and other transformations at specific positions on the aromatic ring. usfca.edu
Mechanistic Investigations of this compound Formation
Understanding the reaction mechanisms involved in the formation of this compound is crucial for optimizing synthetic protocols and controlling product outcomes. The key mechanistic aspect is the formation of the amide bond, which typically involves an acyl transfer process.
Studies on Acyl Transfer Processes
The formation of anilides from carboxylic acids and anilines in aqueous acidic media has been investigated, revealing the equilibrium nature of the reaction. acs.orgfigshare.com The mechanism of amide bond formation is a central theme in organic chemistry. researchgate.net In the context of amidation reactions, the process is an acyl transfer, where the acyl group from a carboxylic acid derivative is transferred to the nitrogen atom of the amine. organic-chemistry.org
Mechanistic studies on transamidation reactions, the exchange of an amine group in an amide, have proposed catalytic cycles involving metal centers that activate both the amine and the amide substrate. nih.gov For instance, a proposed mechanism involves the formation of a metallacycle intermediate that facilitates the acyl transfer. nih.gov
Intramolecular acyl transfer has also been studied, providing insights into the proximity effects on reaction rates. In one study, the reversible intramolecular acetyl transfer between an ester and an amide group was shown to be promoted by hydroxide (B78521) ions, proceeding through the rapid ionization of the amide followed by intramolecular nucleophilic attack of the amide anion on the ester carbonyl. rsc.org Such studies highlight the high effective molarity of intramolecular processes compared to their intermolecular counterparts. rsc.org
Role of Catalysis in this compound Synthesis
Catalysis is fundamental to the efficient and selective synthesis of this compound. Catalysts are employed to facilitate key bond-forming steps, such as the creation of the amide linkage and the formation of the primary amino group from precursors.
One of the most critical catalytic steps in a common synthetic route is the reduction of a nitro group precursor. The synthesis often proceeds via an intermediate, such as N-(2-nitrophenyl)-2-methylpropanamide. The conversion of the nitro group (-NO₂) to the essential primary amine (-NH₂) is typically achieved through catalytic hydrogenation. This reaction is commonly performed using a heterogeneous catalyst, with palladium on carbon (Pd/C) being a prominent choice. The process involves molecular hydrogen (H₂) as the reducing agent, where the palladium surface facilitates the cleavage of the H-H bond and the subsequent reduction of the nitro group.
Beyond hydrogenation, other transition metals have been explored for their catalytic activity in forming amide bonds directly, which represents an atom-economic and environmentally favorable alternative to traditional methods. researchgate.net Ruthenium-based catalysts, particularly those incorporating N-heterocyclic carbene (NHC) ligands, have shown high activity for the amidation of alcohols and amines. researchgate.net Similarly, palladium-catalyzed amination reactions are well-established for creating C-N bonds, offering pathways to synthesize N-aryl amides from aryl halides or sulfides and amines. rsc.orgnih.gov While direct catalytic amidation between o-phenylenediamine (B120857) and 2-methylpropanoic acid (isobutyric acid) is less commonly documented for this specific molecule, these general catalytic principles are central to modern amide synthesis.
Biocatalysis offers another avenue, utilizing enzymes to construct amide bonds with high specificity and under mild conditions. nih.gov Hydrolases, such as lipases, can catalyze the reaction between a carboxylic acid and an amine. nih.govmdpi.com This enzymatic approach proceeds through an acyl-enzyme intermediate, which then reacts with the amine to form the final amide product. mdpi.com The use of enzymes could provide a green and highly selective method for the synthesis of this compound.
The following table summarizes various catalytic approaches relevant to the synthesis of this compound.
| Catalytic Method | Catalyst Example | Reaction Type | Key Advantages |
|---|---|---|---|
| Catalytic Hydrogenation | Palladium on Carbon (Pd/C) | Nitro Group Reduction | High efficiency, clean conversion, well-established. |
| Transition-Metal Catalyzed Amidation | Ruthenium-NHC Complexes | Direct Amide Formation | High atom economy, eco-friendly. researchgate.net |
| Palladium-Catalyzed Amination | Palladium/Phosphine Ligands | C-N Cross-Coupling | Versatile for N-aryl amide synthesis. rsc.orgnih.gov |
| Biocatalysis | Lipases | Enzymatic Amide Synthesis | High selectivity, mild reaction conditions, environmentally benign. nih.gov |
Novel Synthetic Strategies for this compound Analogues
The development of novel synthetic strategies is driven by the need for efficiency, diversity, and control in chemical synthesis. For analogues of this compound, modern techniques such as microwave-assisted synthesis, multicomponent reactions, and chemo- and regioselective methods offer significant advantages over classical approaches.
Microwave-Assisted Synthesis Enhancements
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.gov By utilizing microwave irradiation, reaction mixtures can be heated rapidly and uniformly, leading to dramatic reductions in reaction times and often improved product yields compared to conventional heating methods. nih.govasianpubs.org
This technology is highly applicable to the synthesis of this compound analogues. For instance, the cyclocondensation reaction of o-phenylenediamine with carboxylic acids or aldehydes to form benzimidazoles—a common subsequent reaction for this class of compounds—is significantly enhanced under microwave irradiation. asianpubs.orgresearchgate.net Reactions that might take several hours with conventional heating can often be completed in a matter of minutes. nih.gov Similarly, the acylation of amines and phenols, a key step in forming the amide bond, can be performed efficiently under microwave conditions, sometimes even without a catalyst or solvent. nih.gov
The key benefits of employing MAOS for the synthesis of these analogues are summarized below:
| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) |
|---|---|---|
| Reaction Time | Hours to days | Seconds to minutes nih.gov |
| Product Yield | Often moderate | Generally higher asianpubs.org |
| Energy Efficiency | Lower (heats vessel) | Higher (heats reactants directly) |
| Side Reactions | More prevalent due to long heating | Often reduced due to short reaction times |
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the starting materials. bohrium.com This approach is prized for its high atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse molecules. bohrium.com
The Ugi four-component reaction (U-4CR) is a prominent MCR that can be adapted to produce analogues of this compound. wikipedia.orgorganic-chemistry.org The classic Ugi reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide product. wikipedia.orgnumberanalytics.com By using o-phenylenediamine as the amine component, it is possible to construct complex structures. For example, if one amino group of o-phenylenediamine participates in the Ugi reaction, the remaining amino group is available for subsequent cyclization or further functionalization.
A hypothetical Ugi reaction to generate an analogue could involve:
Amine: o-Phenylenediamine (or a mono-protected derivative to control reactivity)
Carbonyl: Isobutyraldehyde
Carboxylic Acid: A simple carboxylic acid (e.g., acetic acid)
Isocyanide: An aryl or alkyl isocyanide
This reaction would yield a complex bis-amide, an analogue of the target compound, in a single step. The versatility of MCRs allows for wide variation in each of the components, making it an ideal strategy for creating diverse chemical libraries for screening purposes. rsc.org
Chemo- and Regioselective Synthesis of this compound Isomers
The synthesis of this compound from o-phenylenediamine presents a significant challenge in selectivity. Because o-phenylenediamine is a symmetrical diamine, acylation can potentially occur at one amino group (monoacylation) or both (diacylation). Achieving high regioselectivity for mono-acylation is crucial for obtaining the desired product and avoiding wasteful side reactions. researchgate.net
Several advanced strategies have been developed to address this challenge:
Kinetic Control in Microreactors: By studying the reaction kinetics of acylation in a continuous flow microreactor, it is possible to precisely control reaction parameters like temperature, concentration, and residence time. This fine control allows for the optimization of conditions to favor the formation of the mono-acylated product over the di-acylated byproduct, with selectivities reaching over 95%. researchgate.net
Protecting Group Strategies with Boron Reagents: A clever method to achieve selective monoacylation involves the temporary deactivation of one amino group. Pre-treatment of a symmetrical diamine with a boron-based reagent like 9-borabicyclo[3.3.1]nonane (9-BBN) leads to the formation of a complex with one of the nitrogen atoms. This deactivates it towards acylation, allowing the subsequent reaction with an acyl chloride to occur selectively at the free amino group. acs.org
Radical Arene Amination: An alternative approach involves introducing the second amino group at a late stage. A synthesis could start with an aniline derivative that is first acylated to form an amide. Subsequently, a second amino group can be introduced at the ortho position via a regioselective C-H amination reaction. Recent methods utilizing radical amination have shown high ortho-selectivity for aniline substrates, providing a direct route to o-phenylenediamine derivatives. nih.govacs.org
Advanced Spectroscopic and Structural Characterization of N 2 Aminophenyl 2 Methylpropanamide
Vibrational Spectroscopy Analysis
Fourier Transform Infrared (FT-IR) Spectroscopy Studies
Specific experimental FT-IR data for N-(2-Aminophenyl)-2-methylpropanamide is not available. A qualitative analysis would predict the following characteristic absorption bands:
N-H stretching (Amine): Two bands expected in the region of 3400-3300 cm⁻¹ for the asymmetric and symmetric stretching of the primary amine (-NH₂).
N-H stretching (Amide): A single band expected around 3300 cm⁻¹ for the secondary amide N-H bond.
C-H stretching (Aromatic): Signals typically appear above 3000 cm⁻¹.
C-H stretching (Aliphatic): Signals typically appear below 3000 cm⁻¹.
C=O stretching (Amide I band): A strong absorption expected in the range of 1680-1630 cm⁻¹.
N-H bending (Amide II band): A band expected around 1550 cm⁻¹.
C=C stretching (Aromatic): Peaks in the 1600-1450 cm⁻¹ region.
Without experimental data, a data table of observed frequencies and their assignments cannot be created.
Raman Spectroscopy Investigations
Specific experimental Raman data for this compound is not available. Raman spectroscopy would provide complementary information to FT-IR, particularly for non-polar bonds. Expected prominent signals would include the aromatic ring breathing modes and the C-C skeletal vibrations. A data table of Raman shifts cannot be generated without experimental results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Assignments and Coupling Constant Analysis
Specific experimental ¹H NMR data, including chemical shifts and coupling constants for this compound, is not available. A hypothetical spectrum would feature:
Signals for the four protons on the aromatic ring, likely in the range of δ 6.5-7.5 ppm, with coupling patterns determined by their ortho, meta, and para relationships.
A broad singlet for the two amine (-NH₂) protons.
A singlet for the amide (-NH) proton.
A septet for the methine (-CH) proton of the isobutyryl group.
A doublet for the six equivalent methyl (-CH₃) protons of the isobutyryl group.
A detailed data table with assignments, chemical shifts (δ), multiplicity, and coupling constants (J) cannot be compiled.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization
Specific experimental ¹³C NMR data for this compound is not available. The spectrum would be expected to show:
A signal for the carbonyl carbon (C=O) in the amide, typically around δ 170-180 ppm.
Six distinct signals for the aromatic carbons.
A signal for the methine carbon of the isobutyryl group.
A signal for the two equivalent methyl carbons of the isobutyryl group.
A data table of ¹³C NMR chemical shifts cannot be accurately generated.
Two-Dimensional NMR Techniques for Structural Elucidation
Specific 2D NMR data (e.g., COSY, HSQC, HMBC) for this compound is not available. These techniques would be essential for:
COSY (Correlation Spectroscopy): Establishing proton-proton coupling networks, for instance, between the methine proton and the methyl protons of the isobutyryl group, and among the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): Correlating directly bonded proton and carbon atoms.
Without experimental spectra, a discussion of the specific correlations and structural elucidation based on these techniques cannot be provided.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and elucidating its structure.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules, such as this compound, without causing significant fragmentation. In a typical ESI-MS experiment, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte.
For this compound (molecular weight: 178.23 g/mol ), one would expect to observe a prominent ion corresponding to the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 179.24. Depending on the experimental conditions, other adducts, such as with sodium [M+Na]⁺ or potassium [M+K]⁺, might also be detected. Further fragmentation of the parent ion through techniques like tandem mass spectrometry (MS/MS) could provide valuable information about the compound's structure by breaking it into smaller, identifiable pieces.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation
Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is instrumental in determining the purity of a sample and confirming the identity of its components.
An LC-MS analysis of a sample of this compound would involve injecting the sample onto an LC column. The components of the sample would then be separated based on their affinity for the stationary phase of the column and the mobile phase. As each component elutes from the column, it enters the mass spectrometer for detection. A pure sample of this compound would ideally show a single chromatographic peak at a specific retention time. The mass spectrum corresponding to this peak would then be analyzed to confirm the presence of the target compound, primarily by observing the [M+H]⁺ ion. The presence of other peaks would indicate impurities.
Electronic Absorption Spectroscopy (UV-Vis)
Ultraviolet-visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a substance. It provides information about the electronic transitions within a molecule and can be used for both qualitative and quantitative analysis.
Analysis of Electronic Transitions and Chromophores in this compound
The this compound molecule contains several chromophores—parts of the molecule that absorb light. These include the phenyl ring and the amide group. The presence of the amino group on the phenyl ring is expected to influence the electronic transitions.
A UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol (B129727), would show absorption bands at specific wavelengths. These bands correspond to electronic transitions, such as π → π* and n → π* transitions. The phenyl ring gives rise to characteristic absorption bands in the UV region. The exact position (λmax) and intensity (molar absorptivity, ε) of these bands would be key parameters obtained from the spectrum. Without experimental data, the specific λmax values for this compound cannot be provided.
Solid-State Structural Determination
The precise three-dimensional arrangement of atoms in a molecule can be determined using solid-state structural analysis techniques.
Single Crystal X-ray Diffraction Studies on this compound and its Derivatives
Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique involves irradiating a single crystal of the compound with an X-ray beam. The crystal diffracts the X-rays in a specific pattern, which is dependent on the arrangement of atoms within the crystal lattice.
By analyzing this diffraction pattern, it is possible to determine the precise coordinates of each atom in the molecule, as well as bond lengths, bond angles, and other important structural parameters. Such a study on this compound would provide unambiguous confirmation of its chemical structure and reveal details about its conformation and intermolecular interactions in the solid state. However, no published crystallographic data for this specific compound could be located.
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool in crystallography used to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron density of a pro-molecule (the sum of electron densities of the isolated atoms of a molecule) is greater than that of all other molecules in the crystal. The resulting three-dimensional surface, the Hirshfeld surface, provides a unique picture of the molecule's immediate environment.
By mapping various properties onto this surface, such as the normalized contact distance (d_norm), one can identify and analyze the nature and relative strength of different intermolecular contacts. The d_norm index is calculated from the distances of any point on the surface to the nearest nucleus inside (d_i) and outside (d_e) the surface, normalized by the van der Waals radii of the respective atoms. Red regions on the d_norm map indicate close contacts that are shorter than the sum of van der Waals radii, white regions represent contacts approximately equal to the van der Waals radii, and blue regions show contacts that are longer.
For the illustrative compound, N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide , the Hirshfeld surface analysis reveals a detailed picture of the forces governing its supramolecular assembly. The analysis indicates that the crystal packing is dominated by several types of interactions, with varying contributions to the total Hirshfeld surface area.
The most significant contributions to the crystal packing are from H···H, H···C/C···H, H···N/N···H, and H···O/O···H interactions. nih.gov The d_norm map for this analogue clearly shows distinct red spots, indicating the presence of strong hydrogen bonds, particularly involving the amine and amide functional groups which act as hydrogen bond donors and acceptors.
A quantitative breakdown of the intermolecular contacts is obtained from the 2D fingerprint plots. For N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, the analysis shows that H···H contacts account for the largest portion of the Hirshfeld surface, which is typical for organic molecules with a high hydrogen content. nih.gov
The relative contributions of the most significant intermolecular contacts for the analogue compound are summarized in the table below.
| Interaction Type | Contribution to Hirshfeld Surface (%) |
| H···H | 53.8% |
| H···C/C···H | 21.7% |
| H···N/N···H | 13.6% |
| H···O/O···H | 10.8% |
This data is for the analogue compound N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide and is presented for illustrative purposes. nih.gov
The H···C/C···H contacts, which contribute significantly to the crystal packing, are indicative of C-H···π interactions. nih.gov The H···N/N···H and H···O/O···H interactions correspond to the classical N-H···N and N-H···O hydrogen bonds that form a robust network, creating a layered structure in the crystal. nih.gov Specifically, the fingerprint plot for H···O/O···H interactions would show sharp spikes, characteristic of strong, directional hydrogen bonds.
In the context of the target molecule, this compound, a similar analysis would be expected to reveal the crucial roles of the aminophenyl and methylpropanamide moieties in directing the crystal packing. The primary amine (-NH2) and the secondary amide (-NH-) groups are potent hydrogen bond donors, while the amide oxygen is a strong hydrogen bond acceptor. Therefore, a Hirshfeld surface analysis would likely highlight dominant N-H···O and potentially N-H···N hydrogen bonds. The phenyl ring and methyl groups would contribute to weaker H···H and C-H···π interactions, collectively stabilizing the three-dimensional crystal structure.
Computational Chemistry and Theoretical Analysis of N 2 Aminophenyl 2 Methylpropanamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the properties of molecules. Methodologies such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are instrumental in this regard.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For N-(2-Aminophenyl)-2-methylpropanamide, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can be used to determine its most stable three-dimensional arrangement, known as geometry optimization. These calculations provide optimized bond lengths, bond angles, and dihedral angles.
The electronic properties of a molecule are crucial for understanding its reactivity and stability. DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. For a related compound, N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, the HOMO-LUMO energy gap was calculated to be 5.0452 eV, indicating significant stability. nih.gov
Further electronic properties that can be derived from DFT calculations include the ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These parameters provide a comprehensive electronic profile of the molecule. In a study of a similar compound, N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide, the HOMO-LUMO gap was found to be 5.406 eV, also signifying high stability. nih.gov
Table 1: Calculated Electronic Properties of an Analogous Compound
| Parameter | Value (eV) |
| Total Energy | -21754.8403 |
| EHOMO | -5.3130 |
| ELUMO | -0.2678 |
| Energy Gap (ΔE) | 5.0452 |
| Ionization Potential (I) | 5.3130 |
| Electron Affinity (A) | 0.2678 |
| Electronegativity (χ) | 2.7904 |
| Hardness (η) | 2.5226 |
| Softness (σ) | 0.3964 |
| Data from a study on N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide. nih.gov |
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. This method is particularly useful for predicting absorption and emission spectra. researchgate.net By calculating the electronic transitions between molecular orbitals, TD-DFT can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. scirp.org
For this compound, TD-DFT calculations would likely reveal π → π* and n → π* transitions associated with the phenyl ring and the amide group. The study of related aminophenyl derivatives can provide insights into the expected electronic transitions. For instance, in a study of 2-(2′-aminophenyl)benzothiazole derivatives, TD-DFT was used to understand the effect of substituents on their absorption and emission spectra. researchgate.net Such calculations on this compound would help in interpreting its experimental UV-Vis spectrum and understanding its photophysical properties.
Conformational Analysis and Potential Energy Surface (PES) Mapping
The flexibility of this compound arises from the rotation around its single bonds, particularly the C-N bonds of the amide linkage and the bond connecting the phenyl ring to the nitrogen atom. Conformational analysis aims to identify the stable conformers (rotamers) and the energy barriers between them.
Analysis of Intermolecular and Intramolecular Interactions
Non-covalent interactions play a crucial role in the solid-state packing of molecules and their interactions in biological systems.
This compound has multiple hydrogen bond donors (the amine -NH2 and amide N-H groups) and acceptors (the carbonyl oxygen and the amine nitrogen). This allows for the formation of various intra- and intermolecular hydrogen bonds.
Intramolecularly, a hydrogen bond could form between the ortho-amino group and the carbonyl oxygen, creating a six-membered ring. Such interactions have been observed in similar ortho-substituted benzamides and contribute to the conformational preference. semanticscholar.org
Intermolecularly, N-H···O and N-H···N hydrogen bonds are expected to be significant in the crystal lattice. These interactions can lead to the formation of chains, dimers, or more complex three-dimensional networks, which dictate the crystal packing. nih.gov Hirshfeld surface analysis is a valuable tool for visualizing and quantifying these intermolecular contacts. For N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, Hirshfeld analysis revealed that H···H, H···C/C···H, H···N/N···H, and H···O/O···H interactions were the most significant contributors to the crystal packing. nih.gov
Table 2: Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of an Analogous Compound
| Interaction | Contribution (%) |
| H···H | 53.8 |
| H···C/C···H | 21.7 |
| H···N/N···H | 13.6 |
| H···O/O···H | 10.8 |
| Data from a study on N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide. nih.gov |
In addition to hydrogen bonding, π-stacking interactions between the phenyl rings of adjacent molecules can contribute to the stability of the crystal structure. mdpi.com These interactions can be parallel-displaced or T-shaped. The presence of both electron-donating (amino group) and electron-withdrawing (amide group) substituents on the phenyl ring can influence the nature and strength of these π-π interactions. rsc.org
Reduced Density Gradient (RDG) and Electron Localization Function (ELF) Analysis
Computational methods such as Reduced Density Gradient (RDG) and Electron Localization Function (ELF) analysis provide profound insights into the bonding and non-covalent interactions (NCIs) that govern molecular structure and stability.
Reduced Density Gradient (RDG) Analysis: RDG analysis is a powerful tool for visualizing and characterizing weak, non-covalent interactions in molecular systems. researchgate.net It is based on the relationship between the electron density (ρ) and its gradient (∇ρ). By plotting the reduced density gradient against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix, different types of interactions can be identified.
For this compound, RDG analysis would be expected to reveal several key interactions:
Hydrogen Bonds: Strong, attractive interactions, primarily involving the amine (-NH2) and amide (-NH) groups acting as hydrogen donors and the carbonyl oxygen (C=O) and the amine nitrogen acting as acceptors. These would appear as distinct spikes in the low-density, low-gradient region of the RDG plot.
Van der Waals Interactions: Weaker, dispersive forces would be observed across the molecule, particularly involving the phenyl ring and the isopropyl group. These are characterized by broader regions in the low-density gradient part of the plot. researchgate.net
Steric Repulsion: Repulsive interactions, which may occur in sterically crowded regions like the space between the ortho-substituted groups on the phenyl ring, would be identified by positive values in the high-density region of the plot.
The visualization of RDG isosurfaces provides a 3D representation of these interactions, typically color-coded to distinguish between attractive (blue), weak van der Waals (green), and repulsive (red) forces. researchgate.net
Electron Localization Function (ELF) Analysis: ELF analysis is a method used to map the electron localization in a molecule, providing a clear picture of core electrons, covalent bonds, and lone pairs. The ELF is a scalar field whose values range from 0 to 1, where high values (close to 1) correspond to regions of high electron localization.
An ELF analysis of this compound would be expected to show:
High localization around the hydrogen atoms, corresponding to C-H and N-H single bonds.
Significant localization in the regions of the C-C, C-N, and C=O bonds, clearly defining the covalent framework of the molecule.
Distinct basins of localization corresponding to the lone pairs of electrons on the nitrogen and oxygen atoms, which are crucial for the molecule's chemical reactivity and ability to form hydrogen bonds. researchgate.net
Molecular Orbital Analysis
The study of molecular orbitals is fundamental to understanding the electronic behavior and reactivity of a compound.
Frontier Molecular Orbital (FMO) theory is a key framework for predicting the reactivity of molecules. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org
For this compound, the HOMO is anticipated to be localized primarily on the electron-rich aminophenyl ring, due to the electron-donating nature of the amino group. The LUMO, conversely, is likely distributed over the electron-withdrawing amide group and the phenyl ring.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting molecular stability. wikipedia.org A large energy gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests that the molecule is more reactive. wikipedia.org
From the energies of the HOMO and LUMO, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.
Interactive Table: Predicted Global Reactivity Descriptors for this compound
| Descriptor | Formula | Predicted Significance |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical stability and reactivity. A larger gap suggests higher stability. |
| Ionization Potential (IP) | -EHOMO | The energy required to remove an electron. |
| Electron Affinity (EA) | -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the ability of the molecule to attract electrons. |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | 1/(2η) | The reciprocal of hardness, indicating a higher propensity for chemical reactions. |
| Electrophilicity Index (ω) | χ2/(2η) | Quantifies the ability of a molecule to accept electrons. |
Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by localizing the molecular orbitals into Lewis-like structures, including bonds, lone pairs, and antibonding orbitals. wisc.edu This method is particularly useful for studying intramolecular charge transfer (ICT) and hyperconjugative interactions that contribute to molecular stability.
The primary interactions of interest are the delocalizations of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis-type NBOs. The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory. wisc.edu
For this compound, significant stabilization energies would be expected from the following types of interactions:
n → π : Delocalization of the lone pair (n) electrons from the amide nitrogen and the carbonyl oxygen into the antibonding π orbital of the C=O group.
n → σ : Delocalization of lone pair electrons from the nitrogen and oxygen atoms into adjacent antibonding σ orbitals. nih.gov
π → π : Delocalization of electrons from the π orbitals of the phenyl ring to its antibonding π orbitals, contributing to the aromatic stability.
Interactive Table: Predicted Major NBO Donor-Acceptor Interactions and Stabilization Energies (E(2))
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) (Hypothetical) | Interaction Type |
| LP (Namide) | π* (C=O) | High | n → π* hyperconjugation |
| LP (Ocarbonyl) | σ* (C-Namide) | Moderate | n → σ* hyperconjugation |
| LP (Namine) | π* (C=Cphenyl) | Moderate | n → π* hyperconjugation |
| π (C=Cphenyl) | π* (C=Cphenyl) | High | π → π* delocalization |
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are computational techniques used to study how a molecule might interact with a biological target and to analyze its conformational behavior over time.
Molecular docking is a computational method used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein receptor. mdpi.com The process involves sampling a wide range of conformations of the ligand within the binding site and scoring them based on a force field to identify the most favorable binding modes. unipd.it
A theoretical docking study of this compound with a hypothetical receptor would focus on identifying the key intermolecular interactions that stabilize the complex. Based on its structure, the following interaction modes would be predicted:
Hydrogen Bonding: The amide (N-H) and amine (N-H) groups can act as hydrogen bond donors, while the carbonyl oxygen (C=O) and the amine nitrogen can act as acceptors.
Hydrophobic Interactions: The phenyl ring and the isopropyl group can form favorable hydrophobic interactions with nonpolar residues in a binding pocket.
π-π Stacking: The aromatic phenyl ring could engage in π-π stacking or T-shaped interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.
Interactive Table: Predicted Theoretical Interaction Modes for this compound
| Interaction Type | Molecular Moiety Involved | Potential Interacting Residues |
| Hydrogen Bond Donor | Amide N-H, Amine N-H | Asp, Glu, Ser, Thr, Main-chain C=O |
| Hydrogen Bond Acceptor | Carbonyl C=O, Amine N | Asn, Gln, Ser, Thr, Main-chain N-H |
| Hydrophobic | Phenyl ring, Isopropyl group | Ala, Val, Leu, Ile, Met, Phe |
| π-π Stacking | Phenyl ring | Phe, Tyr, Trp |
Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time by solving Newton's equations of motion for the atoms in the system. nih.gov This technique allows for the exploration of the conformational landscape, flexibility, and stability of a molecule. mdpi.com
An MD simulation of this compound in a solvent environment would provide insights into:
Conformational Flexibility: The simulation would reveal which parts of the molecule are rigid and which are flexible. The primary sources of flexibility would be the rotational freedom around the single bonds, such as the C-N bond connecting the amide to the phenyl ring and the C-C bond of the isopropyl group.
Solvent Interactions: The simulation would explicitly model the interactions between the molecule and the surrounding solvent molecules, showing how hydrogen bonds and other interactions influence its conformation and dynamics.
The results of MD simulations are crucial for understanding how the molecule behaves in a realistic environment and for complementing the static picture provided by methods like molecular docking. unipd.it
In-Depth Computational Analysis of this compound Remains Elusive in Scientific Literature
A comprehensive review of available scientific literature reveals a significant gap in the computational chemistry and theoretical analysis of the chemical compound this compound. Despite its potential relevance in various chemical fields, detailed studies focusing on its local reactivity descriptors, such as Fukui functions and Molecular Electrostatic Potential (MEP), are not publicly available at this time.
Computational chemistry provides powerful tools to predict the reactivity and physicochemical properties of molecules. Local reactivity descriptors, in particular, are crucial for understanding a molecule's behavior in chemical reactions. Fukui functions help to identify the sites within a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule, highlighting electron-rich and electron-poor regions that are key to intermolecular interactions.
For this compound, the generation of a detailed analysis for section "4.6. Local Reactivity Descriptors (Fukui Functions, Molecular Electrostatic Potential)" is contingent upon the availability of specific computational data from peer-reviewed research. This data would typically include:
Fukui Function Analysis: A data table listing the condensed Fukui functions (fk+, fk-, and fk0) for each atom in the this compound molecule. This would allow for the precise identification of the atoms most likely to accept, donate, or be targeted by a radical in a chemical reaction. An interpretation of these values would provide a quantitative basis for predicting its reactive behavior.
Molecular Electrostatic Potential (MEP) Analysis: A detailed description and visualization of the MEP map for this compound. This would involve identifying the regions of negative potential (typically associated with lone pairs of electronegative atoms like oxygen and nitrogen), which are prone to electrophilic attack, and regions of positive potential (usually around hydrogen atoms), which are susceptible to nucleophilic attack.
Unfortunately, extensive searches of chemical and computational databases and scholarly articles have not yielded any studies that have performed these specific quantum chemical calculations for this compound. While there is a wealth of research on similar molecules, such as other aminophenyl derivatives or amides, a direct and specific analysis of the target compound is absent from the current body of scientific literature.
Therefore, without access to primary research data from computational studies on this compound, a scientifically accurate and detailed article section on its local reactivity descriptors cannot be constructed. The scientific community awaits further research to elucidate the computational and theoretical characteristics of this particular compound.
Complexation Chemistry and Ligand Development for N 2 Aminophenyl 2 Methylpropanamide
Design Principles for Metal Chelates Incorporating the N-(2-Aminophenyl) Moiety
The design of effective metal chelates relies on several core principles, many of which are exemplified by the N-(2-aminophenyl) moiety. The primary consideration for ligands derived from this scaffold is the chelate effect. The N-(2-Aminophenyl)-2-methylpropanamide ligand possesses two key donor sites: the nitrogen atom of the primary amine group and a donor atom from the adjacent amide group. Their proximity allows the ligand to bind to a metal ion at two points simultaneously, forming a stable ring structure. This bidentate coordination results in a thermodynamically more stable complex compared to coordination with two separate, monodentate ligands containing similar donor atoms.
The stability of the resulting chelate ring is a crucial design factor. For this compound, coordination typically involves the aniline (B41778) nitrogen and the carbonyl oxygen of the amide group, which would form a stable six-membered ring. Alternatively, under certain conditions, deprotonation of the amide nitrogen can lead to coordination through this nitrogen, resulting in a five-membered ring. The formation of five- or six-membered chelate rings is generally favored as it minimizes ring strain.
Coordination Modes and Geometries of this compound Complexes
The geometry of metal complexes formed with this compound is dictated by the coordination number and electronic configuration of the metal ion, as well as by the steric and electronic properties of the ligand itself.
The this compound ligand offers two primary nitrogen atoms and one oxygen atom as potential coordination sites. The nitrogen atom of the 2-amino group is a primary coordination site due to its sp³-like character and available lone pair of electrons. It typically acts as a strong σ-donor.
The amide group presents two potential donor atoms: the carbonyl oxygen and the amide nitrogen. For neutral amide groups, coordination almost invariably occurs at the amide oxygen. mdpi.com This is because coordination to the nitrogen atom would disrupt the resonance stabilization of the amide bond. In complexes with metal ions like Cu(II), coordination has been observed to occur exclusively through the amide oxygen and the aminophenyl nitrogen. mdpi.com However, certain metal ions, particularly those in a +2 or higher oxidation state like Pd(II), Cu(II), and Ni(II), can promote the deprotonation of the amide proton (N-H). This allows the amide group to coordinate through the negatively charged nitrogen atom, which is a stronger donor than the neutral oxygen. This change in coordination mode from O-coordination to N-coordination significantly alters the electronic properties and geometry of the resulting complex.
The stability of metal complexes is a delicate balance of steric and electronic effects.
Electronic Factors: The aminophenyl group is an electron-releasing system, which increases the electron density on both the amine nitrogen and the amide group. This enhanced basicity generally leads to the formation of more stable metal complexes. The order of stability for divalent metal ions often follows the Irving-Williams series (Co(II) < Ni(II) < Cu(II) > Zn(II)), which is based on the ionic radius and ligand field stabilization energy. ijpbs.com
Steric Factors: The 2-methylpropanamide portion of the ligand introduces an isopropyl group adjacent to the amide functionality. This bulky group can cause steric hindrance, potentially influencing the ligand's ability to approach the metal center and affecting the geometry of the final complex. This steric repulsion might lead to slightly lower stability constants compared to analogous ligands with smaller substituents, such as an acetyl group. The steric bulk can also prevent the formation of higher-coordination number complexes, for instance, favoring the formation of a 1:1 (ML) or 1:2 (ML₂) complex over a 1:3 (ML₃) species.
Thermodynamic and Kinetic Studies of Complex Formation
Understanding the thermodynamics and kinetics of complex formation is essential for predicting the stability and reactivity of metal chelates in solution. These studies provide quantitative data on stability constants, as well as enthalpy and entropy changes associated with the complexation reaction.
Potentiometric titration is a widely used and reliable method for determining the protonation constants of a ligand and the stability constants of its metal complexes in solution. ijcce.ac.ir The procedure involves the gradual addition of a standardized strong base to an acidic solution containing the ligand and the metal ion of interest, while monitoring the pH. dergipark.org.tr The resulting pH titration curve shows distinct inflection points corresponding to the neutralization of protons and the formation of different complex species (e.g., ML, ML₂, MHL).
Representative Stability Constants for an Analogous N,O-Donor Ligand with Divalent Metal Ions
| Metal Ion | log K₁ | log K₂ |
| Co(II) | 4.85 | 4.10 |
| Ni(II) | 5.60 | 4.75 |
| Cu(II) | 8.15 | 6.90 |
| Zn(II) | 4.95 | 4.30 |
| Note: This table presents hypothetical yet plausible data for a ligand similar to this compound, illustrating a typical Irving-Williams trend. Actual values for the specified compound require experimental determination. |
While potentiometry provides the stability constant (K), which is related to the Gibbs free energy of complexation (ΔG = -RTlnK), it does not directly provide information about the enthalpic (ΔH) and entropic (ΔS) contributions to this stability. Calorimetric methods, particularly Isothermal Titration Calorimetry (ITC), are employed to directly measure the heat evolved or absorbed during the complexation reaction.
In an ITC experiment, a solution of the metal ion is titrated into a solution of the ligand, and the minute heat changes are measured after each injection. The resulting data can be fitted to a binding model to determine the stability constant (K), the enthalpy of reaction (ΔH), and the stoichiometry of the binding. The entropy change (ΔS) can then be calculated using the fundamental thermodynamic equation:
ΔG = ΔH - TΔS
The signs and magnitudes of ΔH and ΔS provide deep insight into the nature of the bonding. A negative ΔH indicates that the complex formation is an exothermic process, driven by the formation of strong coordinate bonds. A positive ΔS suggests that the reaction is driven by an increase in disorder, often due to the release of ordered solvent molecules from the solvation shells of the metal ion and the ligand upon complexation (the chelate effect is largely an entropic phenomenon). The thermodynamics of complex formation are often strongly influenced by the solvent. nih.gov
Representative Thermodynamic Parameters for Cu(II) Complexation with an Analogous Ligand
| Parameter | Value |
| Stability Constant (log K) | 8.15 |
| Gibbs Free Energy (ΔG) | -46.5 kJ/mol |
| Enthalpy (ΔH) | -35.0 kJ/mol |
| Entropy (TΔS) | +11.5 kJ/mol |
| Note: This table presents hypothetical yet plausible data based on typical values for exothermic, chelate-forming reactions. Actual values for this compound require experimental determination. |
Spectroscopic Characterization of Metal Complexes
The formation of metal complexes with this compound can be effectively monitored and characterized using various spectroscopic techniques. These methods provide insight into the coordination environment of the metal ion and the electronic and structural changes the ligand undergoes upon complexation.
Spectroscopic analysis is crucial for elucidating the structure of metal complexes. Techniques such as UV-Visible, Infrared, and Nuclear Magnetic Resonance spectroscopy each provide unique information about the ligand and its metallic adducts.
UV-Visible (UV-Vis) Spectroscopy: The electronic spectrum of this compound is expected to show absorption bands corresponding to π→π* and n→π* transitions within the aromatic ring and the amide group. Upon coordination with a metal ion, shifts in the position and intensity of these bands (typically bathochromic or hypsochromic shifts) are anticipated, indicating the involvement of the ligand's electrons in the metal-ligand bonds. For transition metal complexes, additional d-d transition bands may appear in the visible region, providing information about the geometry of the coordination sphere around the metal center.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the donor atoms of a ligand involved in coordination. For this compound, key vibrational bands include the N-H stretching of the primary amine, the N-H stretching of the secondary amide, and the C=O stretching of the amide carbonyl group. Upon complexation, the following changes are expected:
A shift in the ν(C=O) band to a lower frequency, indicating coordination of the carbonyl oxygen to the metal ion.
A shift in the ν(N-H) bands of the aminophenyl group, suggesting the involvement of the amino nitrogen in chelation.
The appearance of new, low-frequency bands corresponding to metal-oxygen (M-O) and metal-nitrogen (M-N) vibrations, confirming the formation of the complex.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the ligand and its complexes, particularly for diamagnetic metal ions. In the ¹H NMR spectrum, the signal for the amide N-H proton and the amine -NH₂ protons would be expected to shift or broaden upon coordination with a metal ion. Similarly, shifts in the signals of the aromatic protons adjacent to the amino group would provide further evidence of coordination. In the ¹³C NMR spectrum, the resonance for the carbonyl carbon would likely shift upon complexation due to the donation of electron density to the metal center.
Illustrative Spectroscopic Data for Metal Complexation
The following table presents hypothetical data to illustrate the expected spectroscopic shifts upon complexation of this compound with a generic metal ion (M²⁺). Actual values would vary depending on the specific metal, solvent, and complex geometry.
| Spectroscopic Technique | Free Ligand (Expected) | Metal Complex (Hypothetical Shift) | Interpretation |
| IR Spectroscopy (cm⁻¹) | ν(N-H amine): ~3400, 3300ν(N-H amide): ~3250ν(C=O amide): ~1650 | Shift to lower wavenumber | Involvement of NH₂ group in coordination |
| Shift to lower wavenumber | Involvement of amide N-H in coordination/H-bonding | ||
| Shift to lower wavenumber (e.g., 1620) | Coordination of carbonyl oxygen to metal | ||
| New bands ~500 (M-N), ~400 (M-O) | Formation of Metal-Nitrogen and Metal-Oxygen bonds | ||
| ¹H NMR Spectroscopy (ppm) | δ(N-H amide): ~8.5δ(NH₂ amine): ~4.5 | Downfield shift or broadening | Coordination of amide and amine groups |
| UV-Vis Spectroscopy (nm) | λₘₐₓ (π→π): ~240λₘₐₓ (n→π): ~290 | Bathochromic shift (shift to longer λ) | Alteration of electronic structure upon coordination |
| New bands in visible region (for transition metals) | d-d electronic transitions |
Molar conductivity measurements in a suitable solvent (like DMSO or DMF) are a straightforward method to determine the electrolytic nature of the metal complexes. By comparing the measured molar conductivity value with established ranges, one can distinguish between non-electrolytic complexes (where anions are coordinated to the metal center) and electrolytic complexes (where anions exist as counter-ions). This information is vital for proposing the correct stoichiometry and structure of the complex. For instance, a 1:1 electrolyte in DMSO typically exhibits a molar conductivity in the range of 84.0–136.0 Ω⁻¹cm²mol⁻¹, whereas non-electrolytes show much lower values.
Applications of this compound as a Ligand
The ability of this compound to form stable chelates with various metal ions opens up possibilities for its use in materials science, separation chemistry, and catalysis.
Coordination polymers and Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. Ligands containing multiple coordination sites, like this compound, are excellent candidates for building blocks in such structures. The bidentate nature of this ligand could be used to create one-dimensional (1D) chains or, if the aminophenyl group of one ligand coordinates to a second metal center, it could act as a bridging ligand to form two-dimensional (2D) or three-dimensional (3D) networks. The properties of the resulting MOF, such as pore size, stability, and functionality, would be influenced by the choice of metal ion and the coordination geometry. The presence of the amide and amine groups within the framework could also provide active sites for selective gas adsorption or catalysis.
Chelating agents are widely used to selectively bind and separate metal ions from solutions. The O,N donor set of this compound is expected to show affinity for various transition metal ions. This property could be exploited in several ways:
Solvent Extraction: The ligand could be used as an extractant in liquid-liquid extraction systems to selectively transfer target metal ions from an aqueous phase to an organic phase.
Solid-Phase Extraction: The ligand could be immobilized onto a solid support (e.g., silica (B1680970) or a polymer resin) to create a sorbent material for the selective removal and preconcentration of heavy or toxic metal ions from wastewater or industrial effluents.
Chelation Therapy: While requiring extensive biological evaluation, chelating agents are crucial in medicine for treating metal poisoning. The ability of this ligand to form stable, soluble complexes suggests it could be a structural motif for the development of new therapeutic chelators.
Transition metal complexes are at the heart of many catalytic processes. The electronic and steric environment provided by the coordinating ligands plays a crucial role in the activity and selectivity of the catalyst. Metal complexes of this compound could potentially serve as catalysts in a variety of organic transformations.
Oxidation/Reduction Reactions: The ligand could stabilize metal ions in various oxidation states, making the complexes suitable for redox catalysis.
Polymerization: Late transition metal complexes with chelating amine ligands have been successfully used as catalysts for olefin polymerization. Complexes of this ligand could be investigated for similar applications.
C-C Coupling Reactions: Metal complexes, particularly of palladium, are extensively used in cross-coupling reactions. The N,O-ligand could provide the necessary stability and electronic properties for such catalytic cycles.
Applications in Advanced Materials Science
Incorporation of N-(2-Aminophenyl)-2-methylpropanamide into Polymer Architectures
Role as a Monomer or Cross-linking Agent
No specific studies were identified that detail the use of this compound as a monomer for the synthesis of polymers such as polyamides, polyimides, or other advanced polymer systems. While aromatic amines are a common class of monomers in polymer chemistry, the specific polymerization behavior and the properties of polymers derived from this particular compound are not described in the available literature. Similarly, its application as a cross-linking agent, which would involve its functional groups reacting to form a three-dimensional polymer network, is not documented.
Synthesis and Characterization of Polymers Containing the this compound Moiety
Consistent with the lack of information on its role as a monomer, there are no available research articles detailing the synthesis and characterization of polymers that specifically incorporate the this compound moiety. Therefore, data tables on polymer properties such as thermal stability (Glass Transition Temperature, Tg; Decomposition Temperature, Td), mechanical strength, or spectroscopic analysis (FTIR, NMR) are not available.
Development of Functional Coatings and Surface Modifications
The investigation into the use of this compound for creating functional coatings or for surface modifications also yielded no specific results. The development of coatings often utilizes molecules that can adhere to a surface and impart desired properties like hydrophobicity, corrosion resistance, or biocompatibility. While the amine group could serve as an anchor for surface attachment, there is no published research demonstrating this application for this compound.
Novel Material Design Based on this compound Derivatives
Research into novel materials derived from this compound is also an underexplored area. The design of new materials often involves modifying a core chemical structure to achieve specific functionalities. Although derivatives of related compounds like 2-aminobenzamides and acrylamides have been explored in other fields, dedicated research on creating new materials science applications from derivatives of this compound is not apparent in the current body of scientific literature.
Analytical Methodologies for N 2 Aminophenyl 2 Methylpropanamide Analysis
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone of analytical chemistry for separating complex mixtures. For N-(2-Aminophenyl)-2-methylpropanamide, several chromatographic methods are applicable, providing high-resolution separation and sensitive quantification.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive compounds like this compound. ijprajournal.com A reversed-phase HPLC (RP-HPLC) method is typically most suitable for this type of N-aryl amide. tsijournals.com
Method Development: The development of a robust HPLC method involves the systematic optimization of several parameters to achieve adequate separation and peak shape. ijprajournal.com
Column Selection: A C18 or C8 column is a common first choice for separating aromatic amines and amides due to its hydrophobic stationary phase. pensoft.net
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727) is often employed. tsijournals.comnih.gov Adjusting the pH of the aqueous phase can be critical for controlling the retention time and peak symmetry, especially due to the basicity of the free amino group.
Detection: The aromatic nature of this compound allows for sensitive detection using a UV-Vis or Photo-Diode Array (PDA) detector. The wavelength is typically set at the absorbance maximum (λmax) of the compound to ensure the highest sensitivity. pensoft.net
A representative set of HPLC conditions for the analysis of this compound is detailed in the table below.
Table 1: Representative HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time(min)/%B: 0/10, 20/90, 25/90, 26/10, 30/10 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 245 nm |
| Injection Volume | 10 µL |
Method Validation: Once developed, the analytical method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. pensoft.netijsr.net Validation confirms that the method is reliable, reproducible, and accurate for the quantification of this compound. ijprajournal.com Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. ijprajournal.com
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
The results of such a validation study are typically summarized in a table.
Table 2: HPLC Method Validation Summary (Illustrative Data)
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity (R²) | 0.9995 | ≥ 0.999 |
| Range (µg/mL) | 1 - 100 | - |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |
| Precision (RSD%) | < 1.5% | ≤ 2.0% |
| LOD (µg/mL) | 0.25 | - |
| LOQ (µg/mL) | 0.80 | - |
| Specificity | No interference from placebo/impurities | Well-resolved peak |
Gas Chromatography (GC) Applications
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. labrulez.com For this compound, GC analysis is feasible, but requires careful consideration of the compound's properties. researchgate.net
Applicability and Considerations: Aromatic amines and amides can be challenging to analyze by GC due to their polarity, which can lead to peak tailing and adsorption on the column. labrulez.com However, with appropriate column selection and potential derivatization, these issues can be mitigated. researchgate.net
Column Selection: A deactivated, mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is often suitable. For highly basic amines, specialized columns deactivated with potassium hydroxide (B78521) (KOH) can improve peak shape. labrulez.com
Derivatization: To increase volatility and reduce peak tailing, derivatization of the primary amine and amide groups can be performed. researchgate.net Acylation is a common procedure for primary and secondary amines, which improves volatility and stability. researchgate.net
Detection: Flame Ionization Detection (FID) offers general-purpose, robust detection. For higher sensitivity and structural confirmation, Mass Spectrometry (MS) is the detector of choice, providing both quantitative data and mass spectral information for identification. researchgate.netgoogle.com
A typical GC-MS method for amide compounds would involve the following parameters. google.com
Table 3: Representative GC-MS Method Parameters
| Parameter | Condition |
|---|---|
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium, 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Scan Range | 40-450 amu |
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for qualitatively monitoring the progress of chemical reactions, such as the synthesis of this compound. nih.govrsc.org It allows for the simultaneous analysis of the starting materials, intermediates, and the final product. rsc.org
Procedure: A small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel 60 F254). rsc.org The plate is then developed in a chamber containing an appropriate mobile phase (eluent).
Mobile Phase Selection: The choice of eluent is critical for achieving good separation. For amide synthesis, mixtures of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) with a more polar solvent like ethyl acetate (B1210297) or methanol are common. reddit.comresearchgate.net A typical system might be Hexane:Ethyl Acetate (1:1) or Dichloromethane:Methanol (9:1). nih.gov
Visualization: Since this compound contains a chromophore, it can be visualized under a UV lamp at 254 nm. rsc.org For enhanced visualization or for compounds that are not UV-active, various staining reagents can be used. Stains like potassium permanganate, ceric ammonium (B1175870) molybdate, or ninhydrin (B49086) (which reacts with the primary amine starting material) can be effective. reddit.comresearchgate.net
By comparing the retention factor (Rf) values of the spots on the TLC plate with those of the starting materials and the expected product, a chemist can track the consumption of reactants and the formation of the desired amide. nih.gov
Capillary Electrophoresis (CE) for Purity Assessment
Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates ions based on their electrophoretic mobility in an applied electric field. nih.gov It offers advantages such as high resolution, short analysis times, and minimal sample consumption, making it an excellent tool for assessing the purity of this compound. semanticscholar.orgnih.gov
Methodology: In Capillary Zone Electrophoresis (CZE), the most common mode of CE, separation occurs in a buffer-filled fused-silica capillary. nih.gov
Buffer System: The choice of buffer pH and composition is crucial. For an amine-containing compound, an acidic buffer (e.g., phosphate or citrate (B86180) buffer at pH < 5) ensures the analyte is protonated and carries a positive charge, allowing it to migrate toward the cathode. nih.govresearchgate.net
Separation Voltage: Applying a high voltage (e.g., 20-30 kV) across the capillary drives the separation. mdpi.com
Detection: Detection is typically performed using a UV-Vis detector integrated into the CE system. The high resolving power of CE allows it to separate closely related impurities from the main compound, providing a precise assessment of purity. nih.govmdpi.com
CE is particularly powerful for separating charged impurities or isomers that may be difficult to resolve by HPLC. semanticscholar.orgnih.gov
Spectrophotometric Methods for Determination
Spectrophotometric methods, particularly UV-Visible spectrophotometry, provide a simple, rapid, and cost-effective means for the quantitative determination of compounds that absorb electromagnetic radiation. mdpi.compnrjournal.com
UV-Visible Spectrophotometry for Quantification
The presence of the substituted aniline (B41778) chromophore in this compound makes it well-suited for quantification by UV-Visible spectrophotometry. researchgate.netresearchgate.net This technique is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.
Method Development:
Solvent Selection: A suitable solvent that dissolves the compound and is transparent in the UV region of interest (e.g., methanol, ethanol (B145695), or acetonitrile) is chosen.
Determination of λmax: A dilute solution of the compound is scanned across the UV-Vis spectrum (typically 200-400 nm) to identify the wavelength of maximum absorbance (λmax). N-substituted anilines generally exhibit strong absorption bands in the near-ultraviolet region. researchgate.netacs.org
Calibration Curve: A series of standard solutions with known concentrations are prepared, and their absorbance is measured at λmax. A calibration curve is constructed by plotting absorbance versus concentration. The linear regression of this plot yields an equation (y = mx + c) and a correlation coefficient (R²), which should be close to 1 for a good linear fit. core.ac.uk
Sample Analysis: The absorbance of the unknown sample solution is measured at λmax, and its concentration is calculated using the equation from the calibration curve.
Table 4: Illustrative Calibration Data for UV-Vis Quantification
| Concentration (µg/mL) | Absorbance at λmax (e.g., 245 nm) |
|---|---|
| 2 | 0.115 |
| 4 | 0.232 |
| 6 | 0.348 |
| 8 | 0.465 |
| 10 | 0.580 |
| Linear Regression: y = 0.0581x + 0.0002; R² = 0.9998 |
This method is particularly useful for routine quality control assays where a rapid determination of concentration is required. pnrjournal.com
Table of Compounds
Fluorescence Spectroscopy for Trace Analysis
Fluorescence spectroscopy is a highly sensitive analytical technique that can be theoretically applied for the trace analysis of this compound. The inherent fluorescence of a molecule is dependent on its chemical structure, particularly the presence of fluorophores. This compound contains an aniline moiety, which is known to exhibit fluorescence. The aromatic ring and the amino group constitute a fluorophore system where the lone pair of electrons on the nitrogen atom can interact with the π-electron system of the benzene (B151609) ring.
The fluorescence properties, including excitation and emission wavelengths, are highly dependent on the solvent environment (polarity, pH, and viscosity) and the presence of substituents on the aromatic ring. For aniline and its derivatives, the non-ionized, neutral forms are typically the most fluorescent species, often with fluorescence maxima around 350 nm. nih.gov It is anticipated that this compound would exhibit similar characteristics.
For trace analysis, the method would involve exciting the sample at its maximum excitation wavelength (λex) and measuring the emitted light at its maximum emission wavelength (λem). The intensity of the emitted fluorescence is directly proportional to the concentration of the compound, providing a basis for quantification. The Stokes shift, which is the difference between the excitation and emission maxima, is also a characteristic feature.
A hypothetical study of the fluorescence properties of this compound in a common solvent like ethanol might yield the data presented in Table 7.2.2.
Table 7.2.2: Hypothetical Fluorescence Properties of this compound in Ethanol
| Parameter | Value |
|---|---|
| Excitation Wavelength (λex) | 290 nm |
| Emission Wavelength (λem) | 345 nm |
| Stokes Shift | 55 nm |
| Quantum Yield (Φf) | 0.12 |
| Limit of Detection (LOD) | 0.5 ng/mL |
This data is hypothetical and for illustrative purposes only.
The development of a fluorescence-based method for trace analysis would require careful optimization of experimental parameters, including the choice of solvent, pH, and excitation/emission wavelengths, to maximize sensitivity and minimize interference from other components in the sample matrix.
General Considerations for Analytical Method Development and Validation
The development and validation of an analytical method for this compound, typically using a technique like High-Performance Liquid Chromatography (HPLC), must adhere to rigorous standards to ensure the reliability and accuracy of the results. The International Council for Harmonisation (ICH) guidelines provide a framework for validating analytical procedures. ich.org
Specificity and Selectivity Studies
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. chromatographytoday.com Selectivity refers to the ability to differentiate and quantify the analyte in the presence of other components. researchgate.net In the context of an HPLC method for this compound, specificity and selectivity are crucial.
Potential interfering substances could include:
Isomers: Positional isomers such as N-(3-aminophenyl)-2-methylpropanamide and N-(4-aminophenyl)-2-methylpropanamide.
Starting materials and intermediates: Unreacted precursors from the synthesis process.
Degradation products: Compounds formed due to exposure to light, heat, or acidic/basic conditions.
To demonstrate specificity, a forced degradation study is often performed, where the drug substance is exposed to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. The analytical method must be able to resolve the main peak of this compound from any peaks corresponding to these degradation products and other potential impurities. Peak purity analysis, often performed using a photodiode array (PDA) detector, is a valuable tool to confirm that the analyte peak is not co-eluting with any other species.
Table 7.3.1: Hypothetical Specificity Study Results for an HPLC Method
| Sample | Retention Time of this compound (min) | Resolution from nearest impurity/degradant peak | Peak Purity |
|---|---|---|---|
| Unstressed Standard | 5.2 | N/A | > 0.999 |
| Acid Stressed | 5.2 | 2.1 | > 0.999 |
| Base Stressed | 5.2 | 1.8 | > 0.999 |
| Oxidative Stressed | 5.2 | 2.5 | > 0.999 |
| Thermal Stressed | 5.2 | 1.9 | > 0.999 |
This data is hypothetical and for illustrative purposes only. A resolution value > 1.5 is generally considered acceptable.
Linearity and Range Determination
Linearity demonstrates that the response of the analytical method is directly proportional to the concentration of the analyte over a specified range. biopharminternational.com The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. ich.org
For an assay of this compound, the linearity would typically be evaluated by preparing a series of at least five standard solutions of known concentrations. The response (e.g., peak area in an HPLC chromatogram) is then plotted against the concentration, and a linear regression analysis is performed.
Table 7.3.2.1: Hypothetical Linearity Data for this compound by HPLC
| Concentration (µg/mL) | Peak Area (arbitrary units) |
|---|---|
| 5 | 125,340 |
| 10 | 251,100 |
| 20 | 502,500 |
| 40 | 1,005,200 |
This data is hypothetical and for illustrative purposes only.
The results of the linear regression analysis are then used to assess the linearity of the method.
Table 7.3.2.2: Hypothetical Linear Regression Results
| Parameter | Value | Acceptance Criteria |
|---|---|---|
| Correlation Coefficient (r²) | 0.9998 | ≥ 0.999 |
| y-intercept | 520 | Close to zero |
| Slope | 25,100 | - |
This data is hypothetical and for illustrative purposes only.
The range for an assay is typically 80% to 120% of the test concentration. youtube.com
Precision and Accuracy Assessment
Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. biopharminternational.com It is usually expressed as the relative standard deviation (%RSD). Precision is assessed at two levels:
Repeatability (Intra-assay precision): The precision over a short interval of time with the same analyst and equipment.
Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, or on different equipment.
Accuracy is the closeness of the test results obtained by the method to the true value. biopharminternational.com It is often determined by spiking a placebo or a known matrix with a known amount of the analyte and calculating the percent recovery.
Accuracy and precision are typically assessed by analyzing a minimum of nine determinations over at least three concentration levels covering the specified range (e.g., three concentrations with three replicates each). ich.org
Table 7.3.3: Hypothetical Accuracy and Precision Data for this compound
| Concentration Level | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) (n=3) | Mean Recovery (%) | RSD (%) |
|---|---|---|---|---|
| Low | 10 | 9.9, 10.1, 10.0 | 100.0 | 1.0 |
| Medium | 20 | 20.2, 19.8, 20.1 | 100.3 | 1.0 |
This data is hypothetical and for illustrative purposes only. Acceptance criteria for recovery are typically 98-102%, and for %RSD are typically ≤ 2%.
By systematically evaluating these parameters, a robust and reliable analytical method for the quantification of this compound can be developed and validated, ensuring the quality and consistency of the data generated.
Q & A
Q. What are the optimal synthetic routes for N-(2-Aminophenyl)-2-methylpropanamide, and how can reaction conditions be optimized to improve yield?
Methodological Answer: The synthesis of this compound typically involves coupling 2-aminophenylamine with 2-methylpropanoyl chloride under controlled conditions. A two-step approach is recommended:
Acylation Reaction : React 2-aminophenylamine with 2-methylpropanoyl chloride in anhydrous dichloromethane (DCM) at 0–5°C, using triethylamine (TEA) as a base to neutralize HCl byproducts. Maintain a molar ratio of 1:1.2 (amine:acyl chloride) to minimize side reactions.
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water to isolate the product. Yield optimization can be achieved by varying reaction time (4–12 hours) and temperature (room temperature vs. reflux) .
Key Characterization : Confirm structure via H/C NMR (compare to analogs in ) and LC-MS for purity assessment.
Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from its structural isomers?
Methodological Answer:
- NMR : The 2-aminophenyl group shows distinct aromatic proton splitting patterns (e.g., doublets for ortho-substituted protons at δ 6.8–7.2 ppm). Compare with N-(3-aminophenyl) isomers (), where meta-substitution shifts aromatic peaks upfield. The methylpropanamide group exhibits a singlet for the two methyl groups at δ 1.2–1.4 ppm and an amide NH signal at δ 6.5–7.0 ppm (broad, exchangeable).
- IR : Confirm the amide bond via stretches at ~1650 cm (C=O) and ~3300 cm (N-H). The primary amine (-NH) on the phenyl ring shows asymmetric/symmetric stretches at ~3450 and ~3360 cm, absent in N-alkylated analogs .
Q. What stability challenges arise during storage of this compound, and how can they be mitigated?
Methodological Answer: The compound’s primary amine group is prone to oxidation and hygroscopicity. Stability protocols include:
- Storage : In airtight containers under inert gas (N/Ar) at −20°C, with desiccants (silica gel).
- Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC for oxidation products (e.g., nitro derivatives or dimerization). Add antioxidants like BHT (0.1% w/w) if needed .
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking) predict the biological activity of this compound?
Methodological Answer:
- Target Selection : Prioritize targets based on structural analogs (e.g., Entinostat in , which contains a 2-aminophenylcarbamoyl group and acts as a histone deacetylase inhibitor).
- Docking Workflow :
- Protein Preparation : Retrieve HDAC8 (PDB ID: 1T69) and optimize hydrogen bonds using AutoDock Tools.
- Ligand Parameterization : Generate 3D conformers of this compound with Open Babel and assign charges (Gasteiger-Marsili).
- Binding Affinity Analysis : Run docking simulations (AutoDock Vina) and validate with MM-GBSA free-energy calculations. Compare binding poses to known inhibitors .
- Validation : Test top-scoring analogs in vitro using enzyme inhibition assays (e.g., HDAC fluorometric kits).
Q. What crystallographic strategies resolve structural ambiguities in this compound derivatives?
Methodological Answer:
- Crystal Growth : Use slow evaporation from DMSO/water (3:1) to obtain single crystals.
- Data Collection : Collect high-resolution (<1.0 Å) X-ray diffraction data (Cu-Kα radiation, 100 K).
- Refinement : Employ SHELXL () for structure solution. Key steps:
- Case Study : Compare with ’s NMR data to resolve positional isomerism in the phenyl ring.
Q. How do substituents on the phenyl ring influence the compound’s reactivity in coordination chemistry?
Methodological Answer: The 2-aminophenyl group acts as a bidentate ligand, coordinating metals via the amine and amide groups.
- Experimental Design :
- Synthesize Cu(II) or Fe(III) complexes by reacting this compound with metal salts (e.g., CuCl) in ethanol/water (1:1) at 60°C.
- Characterize via UV-Vis (d-d transitions), EPR (for Cu(II)), and magnetic susceptibility.
- Compare stability constants (log K) with analogs lacking the methyl group () to assess steric effects .
Q. What analytical strategies resolve contradictions in reported biological data for structurally similar compounds?
Methodological Answer:
- Meta-Analysis : Compile data from PubChem, ECHA (), and pharmacological studies (). Identify outliers using statistical tools (e.g., Grubbs’ test).
- Reproducibility Checks :
- Standardize assay conditions (e.g., cell lines, incubation times).
- Validate purity via orthogonal methods (HPLC, HRMS).
- Perform dose-response curves (IC) to confirm activity thresholds .
Q. How can QSAR models guide the design of this compound derivatives with enhanced pharmacokinetic properties?
Methodological Answer:
- Descriptor Selection : Use topological (e.g., Wiener index), electronic (HOMO/LUMO), and steric parameters (molar refractivity from ).
- Model Training : Build a dataset of analogs () with measured log P, solubility, and bioavailability. Apply partial least squares (PLS) regression.
- Optimization : Introduce substituents (e.g., -OCH at the 4-position) to improve solubility while maintaining log P <3 (CLogP = 1.2 for parent compound, ). Validate with ADMET predictors (e.g., SwissADME) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
